molecular formula C17H21N3O2 B12237142 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12237142
M. Wt: 299.37 g/mol
InChI Key: RRBYFTQVNWZFDY-UHFFFAOYSA-N
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Description

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a fused ring system that includes a quinazolinone moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the functionalization of C(sp3)-H bonds, which can be achieved through electro-photochemical methods. This involves the use of photocatalysts such as FeCl3 under mild conditions with purple LED light (λ = 390 nm) and galvanostatic mode (77 mA, 3.2 mA·cm−2, 6 F·mol−2) .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automation to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quaternary ammonium cations, while reduction can modify the core-shell structure of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-3,4-dihydroquinazolin-4-one apart is its fused ring system, which combines the properties of quinazolinone and pyrrole. This unique structure contributes to its diverse range of applications and potential therapeutic effects.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-methylquinazolin-4-one

InChI

InChI=1S/C17H21N3O2/c1-19-15(22)13-6-2-3-7-14(13)18-16(19)20-9-12-5-4-8-17(12,10-20)11-21/h2-3,6-7,12,21H,4-5,8-11H2,1H3

InChI Key

RRBYFTQVNWZFDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CC4CCCC4(C3)CO

Origin of Product

United States

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